molecular formula C18H17NO2S B8324656 N-phenethylnaphthalene-1-sulfonamide

N-phenethylnaphthalene-1-sulfonamide

Cat. No.: B8324656
M. Wt: 311.4 g/mol
InChI Key: NNTAHKBDSYKFHQ-UHFFFAOYSA-N
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Description

N-Phenethylnaphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 1-position and a phenethyl moiety attached to the nitrogen atom. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-phenylethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO2S/c20-22(21,19-14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2

InChI Key

NNTAHKBDSYKFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of sulfonamides are heavily influenced by substituents on the nitrogen atom and the naphthalene ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
N-Phenethylnaphthalene-1-sulfonamide (Target) C₁₈H₁₇NO₂S 311.4 Phenethyl group Not reported in evidence
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide C₂₁H₂₃NO₄S 385.5 3,4-Dimethoxyphenethyl, N-methyl Insecticidal, antimicrobial
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide C₂₁H₂₁NO₃S 367.5 Hydroxy-tetrahydronaphthalenylmethyl Not reported in evidence
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.5 4-Methoxyphenyl-naphthylmethyl Not reported in evidence

Key Observations:

  • Steric and Electronic Effects : The N-methyl group in the dimethoxyphenethyl analog may enhance metabolic stability compared to the unsubstituted phenethyl group in the target compound .
  • Stereochemical Influence : The (S)-configured compound in demonstrates high stereochemical purity (99%), suggesting that chirality could play a role in the activity of certain sulfonamides, though this remains unexplored for the target compound .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data
Compound (Reference) NMR Data IR Absorption (cm⁻¹) HPLC Retention Time (min)
(S)-N-...-4-methylbenzenesulfonamide 1H NMR (CDCl₃): δ 7.82–6.70 (m, aromatic), 4.45 (d, J=10 Hz) 3050 (C-H), 1590 (S=O) 11.1
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl... Not reported Not reported Not reported

Insights:

  • The sulfonamide group consistently shows strong IR absorption near 1590 cm⁻¹ due to S=O stretching .
  • HPLC retention times vary with substituent hydrophobicity; simpler groups (e.g., phenethyl) may elute faster than bulkier analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N-phenethylnaphthalene-1-sulfonamide in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate the method using spiked biological samples (e.g., plasma, tissue homogenates) to assess recovery rates (80–120%) and limit of detection (LOD < 1 ng/mL). Include internal standards like deuterated analogs to correct for matrix effects . For metabolite identification, employ nuclear magnetic resonance (NMR) to resolve structural ambiguities .

Q. How should researchers design in vivo toxicity studies for this compound?

  • Methodological Answer : Follow inclusion criteria for toxicological studies outlined in Table B-1 ():

  • Species : Use rodents (rats/mice) for acute toxicity and non-rodents (e.g., rabbits) for dermal/ocular exposure.
  • Routes : Prioritize oral and inhalation routes based on anticipated human exposure pathways.
  • Endpoints : Monitor systemic effects (hepatic, renal, hematological) and organ-specific histopathology. Include a recovery group to assess reversibility of effects .

Q. What are the best practices for synthesizing and characterizing this compound?

  • Methodological Answer :

  • Synthesis : React naphthalene-1-sulfonyl chloride with phenethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Confirm purity (>95%) using HPLC. Assign structure via 1H^1H-NMR (aromatic protons at δ 7.5–8.5 ppm) and FT-IR (S=O stretching at 1170–1370 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can contradictory data on metabolic pathways of this compound be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate studies under standardized conditions (e.g., identical species, dose, and sampling timepoints). Use isotopic labeling (e.g., 14C^{14}C-tagged compound) to track metabolite formation.
  • Computational Modeling : Apply density functional theory (DFT) to predict reactive sites for Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human/rat liver microsomes) .
  • Data Triangulation : Cross-reference findings with toxicogenomics databases (e.g., PubChem, TOXNET) to identify consensus pathways .

Q. What experimental strategies mitigate confounding environmental factors in ecotoxicology studies?

  • Methodological Answer :

  • Controlled Exposure Systems : Use flow-through aquatic systems for aquatic toxicity tests to maintain consistent compound concentrations. Monitor water parameters (pH, temperature) in real-time.
  • Biotic/Abiotic Controls : Include sediment-free controls and UV-light exclusion setups to assess photodegradation effects.
  • Analytical Verification : Quantify compound stability via LC-MS/MS at multiple timepoints to correlate observed effects with actual exposure levels .

Q. How can researchers optimize computational models for predicting the compound’s receptor-binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with cryo-EM or X-ray crystallography-derived receptor structures. Apply consensus scoring across multiple algorithms (e.g., Glide, GOLD).
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (NAMD/GROMACS) for ≥100 ns to assess binding stability. Calculate binding free energy via MM-PBSA/GBSA methods.
  • Validation : Compare in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data for affinity constants (KD_D) .

Q. What methodologies address discrepancies in cytotoxicity assays across cell lines?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines (e.g., TG 429) for in vitro assays. Use identical passage numbers and seeding densities for cell lines.
  • Mechanistic Profiling : Combine MTT assays with live-cell imaging (e.g., IncuCyte) to differentiate cytostatic vs. cytotoxic effects.
  • Multi-Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS) to identify cell line-specific response pathways (e.g., oxidative stress, apoptosis) .

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